Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a benzyl group, and a tetrahydrofuran moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tetrahydrofuran moieties with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Solvents: Methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Unique due to its specific combination of functional groups and structural features.
Indole derivatives: Share some structural similarities but differ in their biological activities and applications.
Imidazole derivatives: Similar in their heterocyclic nature but have distinct chemical properties and uses.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, benzyl group, and tetrahydrofuran moiety, which confer specific chemical reactivity and biological activity not found in other similar compounds .
Biological Activity
Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework includes a thiazole ring, which is known for its diverse biological activities. The presence of the benzyl and furan moieties contributes to the compound's lipophilicity and potential bioactivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of related thiazole derivatives. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This finding suggests that the thiazole core is crucial for the observed antibacterial activity.
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Thiolactomycin (TLM) | 13 | M. tuberculosis H37Rv |
Isoniazid (INH) | 0.25 | M. tuberculosis H37Rv |
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of essential bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit the β-ketoacyl synthase enzyme mtFabH, which is vital in fatty acid synthesis in bacteria . This inhibition leads to disruption in membrane integrity and subsequent bacterial cell death.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that modifications on the benzyl and furan rings can significantly influence biological activity. For example, substituents on the benzyl group can enhance potency against specific targets while maintaining low toxicity profiles.
- Benzyl Substituents : Altering the position and type of substituents on the benzyl ring can either increase or decrease activity.
- Furan Modifications : Variations in the furan moiety impact solubility and cellular uptake, which are critical for effective antimicrobial action.
Case Studies
A notable study explored various thiazole derivatives, including methyl 5-benzyl derivatives, assessing their efficacy against resistant strains of M. tuberculosis. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .
In another investigation, a series of thiazole compounds were tested for their ability to inhibit mtFabH, revealing that specific structural features were essential for binding affinity and selectivity towards the enzyme .
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-19(2)12(10-14(22)26-19)16(23)21-18-20-15(17(24)25-3)13(27-18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
XIIQXOCNONZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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